9(S)-Palmitic Acid Ester of Hydroxy Fatty Acids, commonly referred to as 9(S)-Pahsa, is a biologically active compound belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). It is particularly noted for its potential roles in metabolic regulation and cardiovascular health. This compound has garnered attention due to its prevalence in biological systems and its implications in various physiological processes.
9(S)-Pahsa is derived from palmitic acid, a common saturated fatty acid, and is synthesized endogenously within the body. Its levels can be influenced by dietary intake and metabolic states, particularly in conditions such as diabetes. The compound has been identified in human serum, where its concentrations are altered in diabetic patients compared to non-diabetic individuals .
9(S)-Pahsa is classified as a hydroxy fatty acid ester. It falls under the broader category of FAHFAs, which are recognized for their diverse biological activities, including anti-inflammatory effects and modulation of glucose metabolism. This classification highlights its significance in both metabolic pathways and potential therapeutic applications.
The synthesis of 9(S)-Pahsa has been achieved through various methods, with significant advancements made in producing enantiopure forms. The most notable synthetic route involves the use of epichlorohydrin as a chiral starting material. This method allows for the production of both R- and S-enantiomers with high yields and purity.
The synthesis can yield multi-gram quantities suitable for extensive biological testing. The process has been optimized to avoid heavy metal contamination, ensuring that the synthesized compound is safe for use in research and potential therapeutic applications .
The molecular structure of 9(S)-Pahsa features a palmitic acid backbone with a hydroxyl group at the ninth carbon position. This structural configuration contributes to its unique biological properties.
This structure highlights the hydroxyl functional group attached to the fatty acid chain, which is critical for its biological activity.
9(S)-Pahsa participates in various biochemical reactions that underscore its role in metabolic processes. It can undergo esterification reactions and interact with various enzymes involved in lipid metabolism.
The stability of 9(S)-Pahsa under physiological conditions allows it to exert its effects without rapid degradation, making it a viable candidate for therapeutic applications targeting metabolic disorders .
The mechanism of action of 9(S)-Pahsa involves its interaction with specific receptors and signaling pathways that regulate metabolism. Notably, it has been identified as an agonist for G protein-coupled receptor 40 (GPR40), which plays a significant role in insulin secretion and glucose homeostasis.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized 9(S)-Pahsa. These analyses ensure that the compound meets the necessary standards for biological testing .
9(S)-Pahsa has several promising applications in scientific research:
The discovery of Fatty Acid Esters of Hydroxy Fatty Acids lipids emerged from comparative lipidomics studies of adipose tissue from insulin-sensitive versus insulin-resistant organisms. In 2014, Yore and colleagues identified this novel lipid family while analyzing adipose tissue from transgenic mice overexpressing the glucose transporter 4 selectively in adipocytes. These mice exhibited enhanced glucose tolerance despite obesity, prompting investigation into lipid mediators underlying this metabolic protection. The research revealed dramatically elevated levels of branched lipids subsequently termed Fatty Acid Esters of Hydroxy Fatty Acids, with palmitic acid esters of hydroxystearic acid isomers representing the most abundant family [2] [6].
Among these, the 9-Palmitic Acid Ester of Hydroxystearic Acid isomer demonstrated exceptional biological relevance. Circulating 9-Palmitic Acid Ester of Hydroxystearic Acid levels were found to correlate strongly with insulin sensitivity in both murine models and humans. Insulin-resistant individuals exhibited approximately 50% lower serum and adipose tissue 9-Palmitic Acid Ester of Hydroxystearic Acid concentrations compared to insulin-sensitive counterparts [3] [4]. This inverse relationship with metabolic dysfunction positioned 9-Palmitic Acid Ester of Hydroxystearic Acid as a potential insulin-sensitizing mediator. Early functional studies demonstrated that acute 9-Palmitic Acid Ester of Hydroxystearic Acid administration improved glucose tolerance, stimulated glucagon-like peptide 1 and insulin secretion, and reduced inflammatory markers in preclinical models [1] [6]. These findings established Fatty Acid Esters of Hydroxy Fatty Acids lipids as an entirely new class of endogenous bioactive lipids with therapeutic potential for metabolic and inflammatory disorders.
Palmitic Acid Ester of Hydroxystearic Acid represents a structurally diverse lipid family characterized by three levels of isomerism:
Regioisomerism: Positional isomers result from ester bond formation at different hydroxyl positions along the hydroxystearic acid backbone. Eight regioisomers (5-, 7-, 8-, 9-, 10-, 11-, 12-, and 13-Palmitic Acid Ester of Hydroxystearic Acid) have been identified in biological samples, with tissue-specific distribution patterns. Adipose tissue predominantly contains 5- and 9-Palmitic Acid Ester of Hydroxystearic Acid, collectively comprising >60% of total Palmitic Acid Ester of Hydroxystearic Acid isomers [2] [6].
Stereoisomerism: The chiral carbon at the hydroxy position creates two enantiomeric forms: 9(R)-Palmitic Acid Ester of Hydroxystearic Acid and 9(S)-Palmitic Acid Ester of Hydroxystearic Acid. These enantiomers share identical molecular formulas and connectivity but differ in their three-dimensional arrangement, imparting distinct biochemical behaviors.
Table 1: Distribution of Palmitic Acid Ester of Hydroxystearic Acid Regioisomers in Mammalian Tissues
| Tissue Source | Predominant Regioisomers | Relative Abundance (%) | |
|---|---|---|---|
| Murine Adipose | 9-Palmitic Acid Ester of Hydroxystearic Acid | 42.7 ± 3.1 | |
| 5-Palmitic Acid Ester of Hydroxystearic Acid | 22.3 ± 1.8 | ||
| 13-Palmitic Acid Ester of Hydroxystearic Acid | 11.5 ± 0.9 | ||
| Human Serum | 9-Palmitic Acid Ester of Hydroxystearic Acid | 38.2 ± 4.3 | |
| 5-Palmitic Acid Ester of Hydroxystearic Acid | 19.6 ± 2.1 | ||
| Human Breast Milk | 9-Palmitic Acid Ester of Hydroxystearic Acid | 35.1 ± 2.8 | |
| 13-Palmitic Acid Ester of Hydroxystearic Acid | 18.3 ± 1.7 | [4] [6] |
Differentiation of Palmitic Acid Ester of Hydroxystearic Acid enantiomers required innovative analytical approaches. Traditional reversed-phase liquid chromatography could separate regioisomers but not enantiomers. Researchers achieved chiral separation using a cellulose-3 column with a methanol/isopropanol/trifluoroacetic acid mobile phase, enabling baseline resolution of 9(R)-Palmitic Acid Ester of Hydroxystearic Acid and 9(S)-Palmitic Acid Ester of Hydroxystearic Acid. This analytical breakthrough revealed that endogenous 9-Palmitic Acid Ester of Hydroxystearic Acid in adipose tissue exists predominantly as the R-enantiomer (approximately 98% enantiomeric excess) [2] [6]. Chemical synthesis strategies were developed to produce gram quantities of enantiopure standards. The synthesis employed chiral epichlorohydrin as a starting material, preserving stereochemical integrity through sequential epoxide opening reactions followed by palmitoylation and oxidative cleavage to yield >98% enantiomerically pure 9(R)-Palmitic Acid Ester of Hydroxystearic Acid or 9(S)-Palmitic Acid Ester of Hydroxystearic Acid [2] [6].
Stereochemistry profoundly influences the biosynthesis, degradation, receptor interactions, and functional activity of 9-Palmitic Acid Ester of Hydroxystearic Acid enantiomers:
Biosynthetic Specificity: Cellular production of 9-Palmitic Acid Ester of Hydroxystearic Acid demonstrates striking stereoselectivity. When cultured mammalian cells were supplemented with hydroxystearic acid precursors, newly synthesized 9-Palmitic Acid Ester of Hydroxystearic Acid consisted almost exclusively of the R-enantiomer (>95%). This suggests enzymatic biosynthesis involves stereospecific acyltransferases that recognize the prochiral face of hydroxystearic acid [2] [6].
Metabolic Stability: Enantioselective hydrolysis occurs through carboxyl ester lipase, which preferentially cleaves the 9(S)-Palmitic Acid Ester of Hydroxystearic Acid enantiomer. In vitro assays demonstrated 3-fold faster hydrolysis of 9(S)-Palmitic Acid Ester of Hydroxystearic Acid compared to its R-counterpart. This differential metabolism contributes to the predominance of 9(R)-Palmitic Acid Ester of Hydroxystearic Acid in vivo [6]:
Table 2: Enzymatic Handling of 9-Palmitic Acid Ester of Hydroxystearic Acid Enantiomers
| Biological Process | 9(R)-Palmitic Acid Ester of Hydroxystearic Acid | 9(S)-Palmitic Acid Ester of Hydroxystearic Acid | Experimental Evidence | |
|---|---|---|---|---|
| Biosynthesis | Strongly preferred (>95%) | Minimally produced | Radiolabeled precursor studies in mammalian cell lines | |
| Degradation by Carboxyl Ester Lipase | Slow hydrolysis (Km = 38.5 μM) | Rapid hydrolysis (Km = 12.2 μM) | Enzyme kinetics using recombinant protein | |
| G Protein-Coupled Receptor 40 Activation | Partial agonist (EC₅₀ = 8.3 μM) | No significant activity | Calcium flux assays in transfected cells | [1] [6] |
Receptor-Mediated Mechanisms: Molecular docking studies suggest enantioselective interactions with proposed receptors. 9(R)-Palmitic Acid Ester of Hydroxystearic Acid acts as a partial agonist of G protein-coupled receptor 40, a target implicated in glucagon-like peptide 1 secretion and insulin sensitization. In contrast, 9(S)-Palmitic Acid Ester of Hydroxystearic Acid shows negligible receptor activation [1]. However, 9(S)-Palmitic Acid Ester of Hydroxystearic Acid demonstrates specific antagonism of chemokine receptors (C-C chemokine receptor 6, C-C chemokine receptor 7, C-X-C chemokine receptor 4, C-X-C chemokine receptor 5) at micromolar concentrations, suggesting distinct immunomodulatory pathways [1].
Functional Divergence: Despite its lower endogenous abundance, 9(S)-Palmitic Acid Ester of Hydroxystearic Acid exhibits unique bioactivities. In models of nonalcoholic steatohepatitis, 9(S)-Palmitic Acid Ester of Hydroxystearic Acid prevents mitochondrial dysfunction and reduces lipid accumulation in hepatocytes. Mechanistically, it enhances autophagic flux and reduces reactive oxygen species production more effectively than the R-enantiomer [3] [5]. In cardiovascular complications associated with diabetes, 9(S)-Palmitic Acid Ester of Hydroxystearic Acid ameliorates vascular calcification and myocardial hypertrophy through upregulation of Bcl-2-associated athanogene 3 and Heat Shock Protein Beta 8, key regulators of protein quality control [3].
The stereospecific nature of 9-Palmitic Acid Ester of Hydroxystearic Acid interactions highlights the importance of chiral analysis in understanding its physiological functions and therapeutic potential. Future research must account for enantiomeric differences when investigating Fatty Acid Esters of Hydroxy Fatty Acids biology or developing lipid-based therapeutics.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2